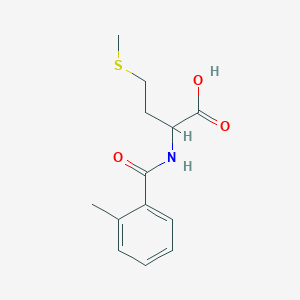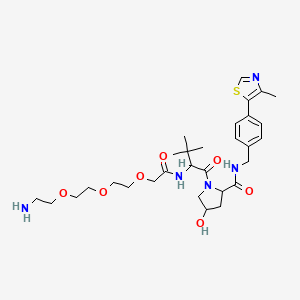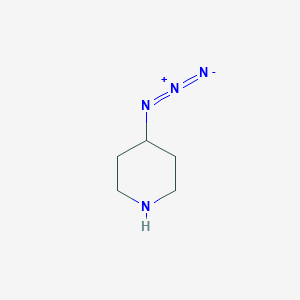
4-Azidopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidopiperidine is a chemical compound characterized by a piperidine ring with an azide group attached to the fourth carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidopiperidine typically involves the introduction of an azide group to a piperidine ring. One common method is the reaction of piperidine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 4-Azidopiperidine undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reagents like phosphines in a Staudinger reduction.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Reduction: Phosphines (e.g., triphenylphosphine) in the presence of water.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Click Chemistry: Copper(I) catalysts in the presence of alkynes.
Major Products:
Reduction: Piperidine derivatives with primary amine groups.
Substitution: Various substituted piperidines depending on the nucleophile used.
Click Chemistry: Triazole derivatives.
科学的研究の応用
4-Azidopiperidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules, particularly in the creation of nitrogen-containing compounds.
Bioconjugation: The azide group allows for efficient attachment of biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.
Medicinal Chemistry: Investigated as a starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of 4-Azidopiperidine largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the compound’s piperidine ring can interact with biological targets, potentially modulating their activity.
類似化合物との比較
4-Aminopiperidine: Similar structure but with an amine group instead of an azide.
4-Nitropiperidine: Contains a nitro group, offering different reactivity and applications.
4-Hydroxypiperidine: Features a hydroxyl group, making it more hydrophilic and reactive in different contexts.
Uniqueness: 4-Azidopiperidine is unique due to its azide group, which provides high reactivity in click chemistry and other synthetic applications. This makes it a versatile building block in organic synthesis and a valuable tool in bioconjugation and medicinal chemistry.
特性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
4-azidopiperidine |
InChI |
InChI=1S/C5H10N4/c6-9-8-5-1-3-7-4-2-5/h5,7H,1-4H2 |
InChIキー |
PKSJRBYCXQPZHB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
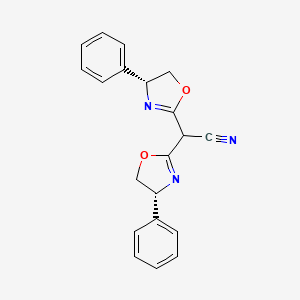
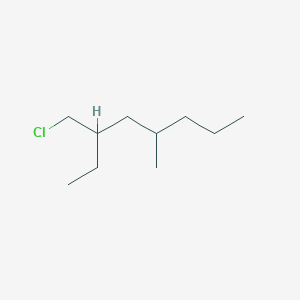
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
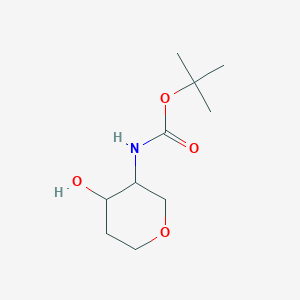

![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
